Azido-Thalidomide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

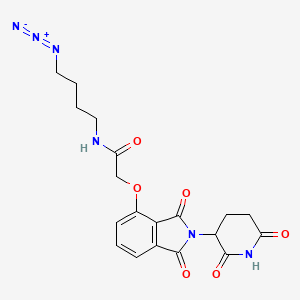

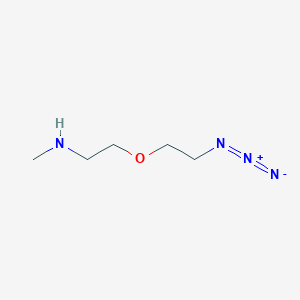

Azido-Thalidomide is a derivative of thalidomide, a compound originally developed as a sedative but later found to have severe teratogenic effectsThis compound has shown promise in various fields, including medicinal chemistry and molecular biology, due to its ability to act as a photoaffinity label and its comparable activity to thalidomide in inhibiting the proliferation of human microvascular endothelial cells .

作用机制

叠氮化沙利度胺的作用机制与沙利度胺相似。 它与E3泛素连接酶复合体的组成部分cereblon结合,导致特定靶蛋白的降解 . 这种相互作用导致各种细胞途径的调节,包括那些参与炎症和血管生成的途径。 叠氮基团增强了该化合物作为光亲和标记的能力,使研究人员能够更详细地研究结合相互作用 .

生化分析

Biochemical Properties

Azido-Thalidomide, like Thalidomide, exerts its effects through a protein called cereblon (CRBN), a component of the E3 ubiquitin ligase complex . This interaction influences various biochemical reactions within the cell .

Cellular Effects

The cellular effects of this compound are likely to be similar to those of Thalidomide. Thalidomide and its derivatives have been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α) and enhance the release of interleukin-2 (IL-2) and interferon-γ (IFN-γ) from activated T cells . These effects influence cell function, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves binding to CRBN and inhibiting its ubiquitin ligase activity . This binding alters the substrate specificity of the E3 ubiquitin ligase complex, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of this compound in laboratory settings are limited, Thalidomide has been shown to have sustainable increases in hemoglobin concentrations over time in laboratory settings .

Dosage Effects in Animal Models

The dosage effects of this compound in animal models have not been specifically studied. Studies on Thalidomide have shown that its teratogenic effects can vary drastically from species to species .

Metabolic Pathways

Thalidomide and its derivatives are known to affect the ubiquitin-proteasome pathway .

Transport and Distribution

Thalidomide and its derivatives are known to bind to CRBN, which is a substrate recognition receptor for the CRL4CRBN complex .

Subcellular Localization

The subcellular distribution of CRBN, the primary target of Thalidomide and its derivatives, is critical for the efficacy of these compounds .

准备方法

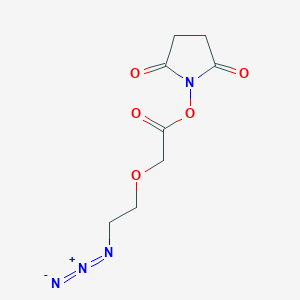

叠氮化沙利度胺的合成包含五个步骤,从容易获得且廉价的起始原料开始 . 合成路线包括以下步骤:

初始中间体的形成: 这涉及到沙利度胺与合适的试剂反应以引入叠氮基团。

纯化: 合成中只有两个步骤需要纯化,使整个过程相对简单高效。

最终产物的形成:

化学反应分析

叠氮化沙利度胺会发生各种化学反应,包括:

取代反应: 叠氮基团可以参与亲核取代反应,通过点击化学形成三唑.

环化反应: 叠氮基团也可以发生环化反应形成杂环化合物.

还原反应: 在合适的条件下,叠氮基团可以被还原为胺.

这些反应中常用的试剂包括用于点击化学的碘化铜(I)和用于还原反应的氢气或肼等还原剂。这些反应形成的主要产物包括三唑和胺,它们是有机合成中重要的中间体。

科学研究应用

叠氮化沙利度胺在科学研究中有多种应用:

相似化合物的比较

叠氮化沙利度胺可以与其他叠氮标记化合物和沙利度胺衍生物进行比较:

叠氮标记化合物: 这些化合物,如叠氮化沙利度胺,包含一个叠氮基团,以增强反应性并促进分子相互作用的研究.

沙利度胺衍生物: 如来那度胺和泊马度胺等化合物是沙利度胺的衍生物,其修饰改善了它们的治疗特性. 叠氮化沙利度胺在加入叠氮基团方面是独一无二的,这为研究应用提供了额外的功能。

属性

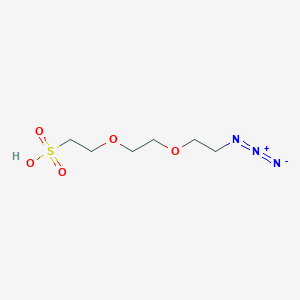

IUPAC Name |

N-(4-azidobutyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N6O6/c20-24-22-9-2-1-8-21-15(27)10-31-13-5-3-4-11-16(13)19(30)25(18(11)29)12-6-7-14(26)23-17(12)28/h3-5,12H,1-2,6-10H2,(H,21,27)(H,23,26,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USWFAZSQVLTHHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCN=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N6O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What makes this azido-labeled thalidomide analogue significant for research?

A: The study introduces a novel azido-labeled thalidomide analogue synthesized through a facile, five-step process. [] This analogue demonstrates comparable activity to thalidomide in inhibiting the proliferation of human microvascular endothelial cells. [] The presence of the azido group makes it particularly interesting as a potential tool for photoaffinity labeling. This technique allows researchers to identify and study the biological targets of thalidomide, which remain incompletely understood. By gaining a clearer picture of how thalidomide interacts with its targets at a molecular level, researchers may be able to develop safer and more effective thalidomide-based therapies in the future.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

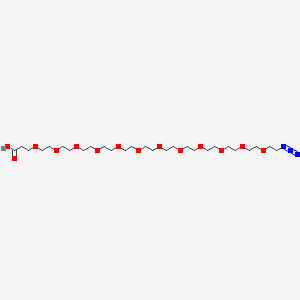

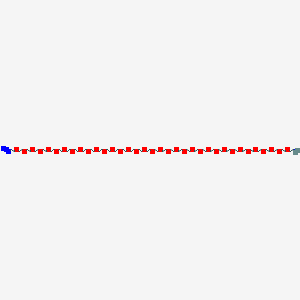

![Imino-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino]azanium](/img/structure/B605812.png)

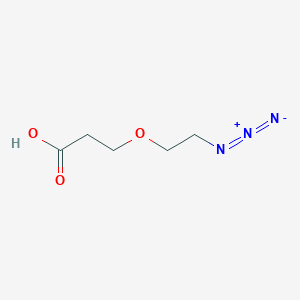

![2-[2-(2-Azidoethoxy)ethoxy]ethanamine](/img/structure/B605823.png)